N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide - 2034617-75-7

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Catalog Number: EVT-3096779
CAS Number: 2034617-75-7
Molecular Formula: C23H27N3O3
Molecular Weight: 393.487
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Osimertinib Mesylate

Compound Description: Osimertinib mesylate is an antineoplastic agent used in the treatment of non-small cell lung cancer. It is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) effective against tumors harboring the T790M mutation, which commonly arises as a resistance mechanism to first-generation EGFR TKIs. [, ]

Relevance: While not directly structurally analogous, Osimertinib mesylate shares a core 1-methyl-1H-indol-3-yl moiety with the target compound N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. Both compounds incorporate this indole structure, suggesting a potential shared target or mechanism of action. [, ]

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate. Its presence requires stringent monitoring during drug manufacturing due to potential safety concerns. []

Relevance: Similar to Osimertinib, this compound also shares the 1-methyl-1H-indol-3-yl core structure with the target compound N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. This shared feature suggests a potential connection in their synthesis or points to a broader class of compounds containing this indole motif with potential pharmaceutical relevance. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: This compound serves as an important intermediate in synthesizing several biologically active compounds, including Osimertinib. It represents a key building block for generating diverse analogs within this class of molecules. []

Relevance: This compound features a 1H-indol-3-yl moiety, which is closely related to the 2-methyl-1H-indol-1-yl structure present in the target compound N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. This structural similarity suggests these compounds might be grouped together as indole derivatives, potentially sharing similar synthetic pathways or displaying analogous biological activity profiles. []

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

Compound Description: This compound is a third-generation EGFR TKI with a good therapeutic effect on cancer. It targets the T790M and L858R mutations in EGFR, which are commonly associated with drug resistance. []

Relevance: This compound incorporates the 1-methyl-1H-indol-3-yl core structure, similar to Osimertinib and the potential genotoxic impurity mentioned above. This structural similarity connects it with the target compound N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, highlighting the significance of this particular indole structure in developing therapeutic agents for cancer treatment. []

N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide

Compound Description: This compound is another example of a third-generation EGFR TKI demonstrating potential as a cancer therapeutic agent. Its specific structural features and mechanism of action are not explicitly detailed in the provided papers. [, ]

Relevance: While the provided information doesn't offer a detailed structural comparison, this compound is categorized alongside other third-generation EGFR TKIs, including Osimertinib and the acrylamide derivative mentioned above, which are structurally linked to the target compound N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide through the shared indole motif. This categorization suggests a potential structural link and a shared focus on EGFR inhibition as a therapeutic strategy for cancer. [, ]

Relevance: Despite lacking detailed structural information, its categorization as a third-generation EGFR TKI alongside compounds sharing the 1-methyl-1H-indol-3-yl motif with the target compound N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide suggests a potential structural similarity and a shared focus on EGFR inhibition in cancer therapy. [, ]

2-[2-[1-(4-chlorobenzyl)-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5-dihydro-1H-thiopyrano[2,3,4-cd]indol-2-yl]ethoxy]butanoic acid (L-699,333)

Compound Description: L-699,333 is a potent and selective inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. It displays promising in vitro and in vivo activity in various models of inflammation and asthma. []

Relevance: Although belonging to a different chemical class than the target compound N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, L-699,333 features a thiopyrano[2,3,4-cd]indole core structure. This inclusion of an indole moiety, albeit modified, suggests a potential connection to the target compound in terms of broader indole-containing chemical space and potential biological activities associated with this scaffold. []

(S)-Ethyl-2-(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate

Compound Description: This compound was synthesized as a potential inhibitor of acetohydroxyacid synthase (AHAS), an enzyme involved in amino acid biosynthesis. Its crystal structure was determined, revealing intermolecular hydrogen bonding interactions. []

Relevance: This compound highlights the 1H-indol-3-yl moiety, which, though substituted differently, is similar to the 2-methyl-1H-indol-1-yl structure found in the target compound N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. This structural resemblance suggests a potential link in terms of being indole-based molecules with potential pharmaceutical applications. []

p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide and p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: These compounds are examples of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides synthesized and characterized to gain insight into the structures and hydrogen-bonding patterns of indole-based molecules. Their crystal structures were determined, revealing differences in steric repulsions and hydrogen bonding interactions based on the p-substituent. []

Relevance: Both compounds feature a 2-phenyl-1H-indol-7-yl moiety, demonstrating the versatility of the indole core in accommodating various substitutions. While the substitution pattern differs from the target compound N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, their shared indole backbone highlights the prevalence of this structure in a wide array of chemical compounds, suggesting potential commonalities in their synthesis or properties. []

Properties

CAS Number

2034617-75-7

Product Name

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

IUPAC Name

N-[2-(2-methylindol-1-yl)ethyl]-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide

Molecular Formula

C23H27N3O3

Molecular Weight

393.487

InChI

InChI=1S/C23H27N3O3/c1-17-14-19-4-2-3-5-21(19)26(17)11-10-25-23(27)20-6-9-24-22(15-20)29-16-18-7-12-28-13-8-18/h2-6,9,14-15,18H,7-8,10-13,16H2,1H3,(H,25,27)

InChI Key

GFKKKLQGTRGERS-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=NC=C3)OCC4CCOCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.